Cas no 887466-22-0 (N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide)

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide is a structurally complex heterocyclic compound featuring a pyrrolidinone core linked to a chlorophenyl group and a furan-2-carbonyl-substituted piperazine moiety. This molecule exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of pharmacologically active agents targeting central nervous system (CNS) disorders or inflammatory pathways. The presence of multiple functional groups, including the amide and carbonyl functionalities, enhances its binding affinity and selectivity toward biological targets. Its well-defined synthetic route allows for further derivatization, making it valuable for structure-activity relationship (SAR) studies. The compound's stability and solubility profile further support its utility in preclinical research applications.
N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide structure
887466-22-0 structure
Product name:N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide
CAS No:887466-22-0
MF:C20H21ClN4O4
MW:416.858143568039
CID:5511729

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
    • N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide
    • Inchi: 1S/C20H21ClN4O4/c21-14-3-5-16(6-4-14)25-13-15(12-18(25)26)22-20(28)24-9-7-23(8-10-24)19(27)17-2-1-11-29-17/h1-6,11,15H,7-10,12-13H2,(H,22,28)
    • InChI Key: QFFRQNZBPQPFPI-UHFFFAOYSA-N
    • SMILES: N1(C(NC2CC(=O)N(C3=CC=C(Cl)C=C3)C2)=O)CCN(C(C2=CC=CO2)=O)CC1

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2024-2061-1mg
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2024-2061-100mg
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2024-2061-5mg
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F2024-2061-40mg
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2024-2061-2μmol
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2024-2061-20μmol
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2024-2061-10μmol
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2024-2061-4mg
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F2024-2061-10mg
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2024-2061-20mg
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(furan-2-carbonyl)piperazine-1-carboxamide
887466-22-0 90%+
20mg
$99.0 2023-05-17

Additional information on N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide (CAS No. 887466-22-0): An Overview

N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide (CAS No. 887466-22-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of piperazine and furan, and it exhibits a unique combination of functional groups that contribute to its potential therapeutic applications.

The structure of N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide is characterized by a central piperazine ring, which is a common scaffold in many pharmaceuticals due to its ability to modulate various biological targets. The presence of the 4-chlorophenyl and furan moieties adds to the compound's complexity and potentially enhances its pharmacological properties. The 5-oxopyrrolidine ring further contributes to the compound's stability and bioavailability.

Recent studies have focused on the potential of N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide as a lead compound for the development of new therapeutic agents. One notable area of research is its activity against various enzymes and receptors involved in neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibited potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of Parkinson's disease. The selective inhibition of MAO-B by this compound suggests its potential as a neuroprotective agent.

In addition to its neurological applications, N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide has also shown promise in the treatment of inflammatory conditions. A preclinical study conducted by researchers at the University of California, San Francisco, demonstrated that this compound effectively reduced inflammation in animal models of arthritis. The mechanism underlying this anti-inflammatory effect is thought to involve the modulation of cytokine production and the inhibition of nuclear factor-kappa B (NF-kB) activation, key pathways in the inflammatory response.

The pharmacokinetic properties of N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide have been extensively studied to optimize its therapeutic potential. Research has shown that this compound exhibits good oral bioavailability and a favorable half-life, making it suitable for chronic administration. However, further studies are needed to fully understand its metabolism and potential drug-drug interactions.

Safety and toxicity profiles are critical considerations in drug development, and several studies have evaluated the safety of N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide. Preclinical toxicology assessments have indicated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with any new drug candidate, comprehensive clinical trials are necessary to confirm its safety and efficacy in human subjects.

The potential therapeutic applications of N-1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl-4-(furan-2-carbonyl)piperazine-1-carboxamide extend beyond neurological and inflammatory disorders. Recent research has explored its antiviral properties, particularly against RNA viruses such as influenza and coronaviruses. A study published in the Antiviral Research journal in 2023 reported that this compound demonstrated potent antiviral activity by inhibiting viral replication without causing significant cytotoxicity.

In conclusion, N-1-(4-chlorophenyl)-5-oxypryrrolidin−3−yl−4−(furan−2−carbonyl)piperazine−1−carboxamide (CAS No. 887466−22−0) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and multifaceted biological activities make it an attractive candidate for further development as a novel pharmaceutical agent. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its pharmacological properties for clinical use.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司